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molecular formula C7H18OSi B079100 tert-Butoxytrimethylsilane CAS No. 13058-24-7

tert-Butoxytrimethylsilane

Cat. No. B079100
M. Wt: 146.3 g/mol
InChI Key: PGZGBYCKAOEPQZ-UHFFFAOYSA-N
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Patent
US05142081

Procedure details

1 mole of tert. butanol, 1.5 moles of trimethylchlorosilane and 0.001 moles of tetra-n-butyl ammonium bromide were reacted at the reflux temperature (54°-67° C.) as in Example 1 and then worked up by distillation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][Si:7]([CH3:10])([CH3:9])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:2][C:1]([CH3:4])([O:5][Si:7]([CH3:10])([CH3:9])[CH3:6])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.5 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0.001 mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
Smiles
CC(C)(O[Si](C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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